5-Bromo-2-(diethoxymethyl)-3-methylpyridine

Description

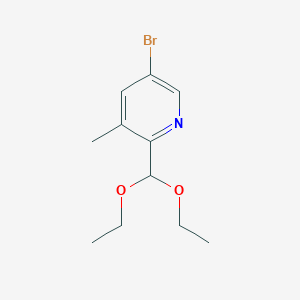

5-Bromo-2-(diethoxymethyl)-3-methylpyridine (CAS: 1245643-47-3) is a brominated pyridine derivative with a molecular formula of C₁₁H₁₆BrNO₂ and a molar mass of 274.15 g/mol . Its structure features a bromine atom at the 5-position, a diethoxymethyl group at the 2-position, and a methyl group at the 3-position of the pyridine ring. The diethoxymethyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C11H16BrNO2 |

|---|---|

Molecular Weight |

274.15 g/mol |

IUPAC Name |

5-bromo-2-(diethoxymethyl)-3-methylpyridine |

InChI |

InChI=1S/C11H16BrNO2/c1-4-14-11(15-5-2)10-8(3)6-9(12)7-13-10/h6-7,11H,4-5H2,1-3H3 |

InChI Key |

AKSNTYMXBGVKAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=NC=C(C=C1C)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine typically involves the bromination of 2-(diethoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 5th position .

Industrial Production Methods: Industrial production of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

Oxidation: Hydrogen peroxide, acetic acid, solvents (water, acetonitrile).

Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products Formed:

Substitution: Various substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives with potential biological activities.

Biology: The compound is utilized in the study of biological processes, including enzyme inhibition and receptor binding. Its derivatives have shown promise in modulating biological pathways and have been investigated for their potential therapeutic applications.

Medicine: Research has explored the use of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine derivatives in drug discovery. These compounds have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, the compound is employed in the synthesis of specialty chemicals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The bromine atom and diethoxymethyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-Bromo-2-(diethoxymethyl)-3-methylpyridine and related pyridine derivatives:

Structural and Electronic Effects

- Substituent Bulk : The diethoxymethyl group in 5-Bromo-2-(diethoxymethyl)-3-methylpyridine provides greater steric hindrance compared to smaller substituents like methoxy (in 5-Bromo-2-methoxy-3-methylpyridine) or methoxyethoxy. This bulk may slow nucleophilic aromatic substitutions but enhance stability in protic environments .

- Electronic Influence : Methoxy and diethoxymethyl groups are electron-donating via resonance, activating the pyridine ring toward electrophilic attacks. In contrast, bromine is electron-withdrawing, creating a polarized electronic environment for regioselective reactions .

Biological Activity

5-Bromo-2-(diethoxymethyl)-3-methylpyridine is a pyridine derivative notable for its unique structural features, including a bromine atom and diethoxymethyl group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is C12H16BrN, indicating the presence of a bromine atom at the 5-position and a diethoxymethyl substituent at the 2-position of the pyridine ring. The compound's distinctive structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 5-Bromo-2-(diethoxymethyl)-3-methylpyridine exhibit significant antimicrobial properties. For example, studies have shown that related pyridine derivatives can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL for certain derivatives . The presence of the bromine atom is believed to enhance these antimicrobial effects by increasing the compound's reactivity towards bacterial enzymes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. In vitro assays have demonstrated that related compounds can inhibit the proliferation of cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma), with IC50 values reported around 226 µg/mL . The mechanism underlying this activity may involve the compound's interaction with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.

The biological activity of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is closely linked to its chemical structure. The bromine atom can participate in nucleophilic substitution reactions, while the diethoxymethyl group may facilitate interactions with cellular targets such as enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways, potentially leading to its observed antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Bromo-2-(diethoxymethyl)pyridine | Bromine at a different position | Moderate antibacterial activity |

| 5-Bromo-2-methoxy-3-methylpyridine | Lacks diethoxymethyl group | Anticancer activity observed |

| 3-Bromo-2-(diethoxymethyl)pyridine | Bromine at the 3-position | Potential for different reactivity |

The presence of both bromine and diethoxymethyl groups in 5-Bromo-2-(diethoxymethyl)-3-methylpyridine enhances its reactivity compared to other derivatives, potentially leading to more pronounced biological effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents in treating resistant infections .

- Anticancer Properties : Research involving various pyridine derivatives indicated that they could induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial function .

- Chemical Synthesis Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical development where unique structures are required for drug efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.